2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one
CAS No.: 740842-50-6
Cat. No.: VC2803977
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
![2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one - 740842-50-6](/images/structure/VC2803977.png)
Specification
CAS No. | 740842-50-6 |
---|---|
Molecular Formula | C11H11NO3 |
Molecular Weight | 205.21 g/mol |
IUPAC Name | 3-nitro-5,6,8,9-tetrahydrobenzo[7]annulen-7-one |
Standard InChI | InChI=1S/C11H11NO3/c13-11-5-2-8-1-4-10(12(14)15)7-9(8)3-6-11/h1,4,7H,2-3,5-6H2 |
Standard InChI Key | YQPLEYWTKAXWAD-UHFFFAOYSA-N |
SMILES | C1CC2=C(CCC1=O)C=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | C1CC2=C(CCC1=O)C=C(C=C2)[N+](=O)[O-] |
Introduction
Structural Characteristics and Identification
Chemical Identity and Classification
2-Nitro-8,9-dihydro-5H-benzo annulen-7(6H)-one represents a class of compounds featuring a benzannulene skeleton with a ketone functionality and nitro substitution. The compound is registered with CAS number 740842-50-6, providing unique identification within chemical databases . It belongs to the broader family of cyclic ketones with aromatic components, specifically those containing a seven-membered ring fused to a benzene system.
Nomenclature and Synonyms
The compound is referenced in scientific literature under several systematic and common names, reflecting different naming conventions in chemical nomenclature. These alternative designations help researchers identify the compound across various databases and publications. The most common synonyms include:
Structural Representation
The structure of 2-Nitro-8,9-dihydro-5H-benzo annulen-7(6H)-one features a benzene ring fused with a seven-membered ring containing a ketone group. The nitro group is positioned at the 2-position of the benzene ring, contributing to the compound's distinctive reactivity profile. This structural arrangement plays a crucial role in determining the compound's physical properties and chemical behavior.
The SMILES notation representing this structure is: O=C1CCC2=CC(N+=O)=CC=C2CC1 . This notation provides a linear text representation of the compound's molecular structure that can be interpreted by chemical software for visualization and analysis.
Physicochemical Properties
Basic Physical and Chemical Data
The fundamental physical and chemical properties of 2-Nitro-8,9-dihydro-5H-benzo annulen-7(6H)-one are summarized in the following table:
Spectroscopic and Analytical Data
While comprehensive spectroscopic data is limited in the available search results, this compound, like other nitrobenzannulenes, would likely exhibit characteristic spectral patterns. Typical analytical methods for characterization would include:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy, with expected bands for ketone (typically around 1700 cm⁻¹) and nitro groups
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Mass spectrometry
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High-Performance Liquid Chromatography (HPLC) for purity assessment
The compound is typically evaluated for purity using HPLC, with standard specifications requiring a minimum purity of 97-98% .
Synthetic Pathways and Chemical Reactivity
Reactive Centers and Chemical Behavior
The structure of 2-Nitro-8,9-dihydro-5H-benzo annulen-7(6H)-one contains several reactive centers that influence its chemical behavior:
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The ketone group, which can participate in nucleophilic addition reactions
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The nitro group, which can undergo reduction to form amines or participate in substitution reactions
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The partially saturated ring system, which may undergo various functionalization reactions
These reactive centers make the compound valuable in the synthesis of more complex molecular structures.
Applications and Research Significance
Role in Organic Synthesis
The search results suggest that 2-Nitro-8,9-dihydro-5H-benzo annulen-7(6H)-one serves as an important building block in organic synthesis. Its structural features—particularly the combination of benzannulene skeleton with nitro and ketone functionalities—make it valuable for constructing more complex molecules.
The specific reference to "Ethyl 4,5-Dihydro-5-(6,7-dihydro-2-nitro-9-oxo-5H-benzoannulen-8(9H)-ylidene)-4-phenyl-1,3,4-thiadiazole-2-carboxylate" indicates that researchers are developing complex heterocyclic systems incorporating the benzoannulene framework, likely aiming to enhance antimicrobial efficacy.
Structure-Activity Relationship Studies
The presence of both nitro and ketone functional groups in 2-Nitro-8,9-dihydro-5H-benzo annulen-7(6H)-one provides opportunities for structure-activity relationship (SAR) studies. By modifying these functional groups or introducing additional substituents, researchers can develop libraries of compounds with potentially enhanced pharmacological properties.
These pricing data indicate that the compound is a specialty chemical with relatively high production costs, likely due to complex synthesis requirements or limited demand.
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